molecular formula C29H26ClN5O4S B12640223 tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

Cat. No.: B12640223
M. Wt: 576.1 g/mol
InChI Key: MAFPVULHKJOHNL-UHFFFAOYSA-N
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Description

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

The synthesis of tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate involves multiple steps, starting from commercially available materials. The synthetic route typically includes the following steps :

  • **Vilsmeier Formylation

Biological Activity

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate, also known by its CAS number 1453198-98-5, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C29H26ClN5O4S
  • Molecular Weight : 576.1 g/mol
  • Structural Characteristics : The compound features a tert-butyl group, a carbamate linkage, and a complex indole-pyrimidine structure that may contribute to its biological properties.

Research indicates that this compound may interact with several biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. Specifically, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
  • Anti-inflammatory Effects : In vitro studies revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid beta (Aβ) peptides . This suggests a potential role in mitigating neuroinflammation associated with Alzheimer's disease.
  • Neuroprotective Properties : The compound has exhibited protective effects against oxidative stress-induced neuronal damage in various models. It reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in brain homogenates from scopolamine-treated rats .

In Vitro Studies

In cell culture models, this compound demonstrated significant efficacy:

  • Astrocyte Protection : It effectively protected astrocytes from Aβ-induced cell death, indicating potential therapeutic applications in neurodegenerative disorders.

In Vivo Studies

In vivo assessments using rodent models have shown mixed results:

  • While the compound exhibited neuroprotective effects in vitro, its efficacy in vivo was less pronounced compared to established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the central nervous system .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, treatment with this compound resulted in improved cognitive function as assessed by behavioral tests .
  • Inflammatory Response : Another study focused on its impact on glial activation markers, showing a reduction in GFAP expression and overall inflammatory response when treated with the compound compared to untreated controls .

Properties

Molecular Formula

C29H26ClN5O4S

Molecular Weight

576.1 g/mol

IUPAC Name

tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate

InChI

InChI=1S/C29H26ClN5O4S/c1-29(2,3)39-28(36)33-20-11-9-10-19(16-20)32-27-31-17-24(30)26(34-27)23-18-35(25-15-8-7-14-22(23)25)40(37,38)21-12-5-4-6-13-21/h4-18H,1-3H3,(H,33,36)(H,31,32,34)

InChI Key

MAFPVULHKJOHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2=NC=C(C(=N2)C3=CN(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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